Diammonium pentachlororuthenate

Description

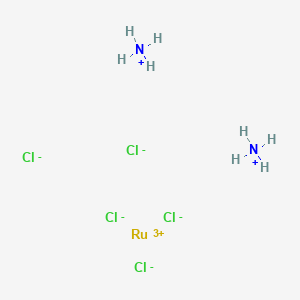

Diammonium pentachlororuthenate, with the likely formula (NH₄)₂[RuCl₅(H₂O)], is a coordination complex comprising a ruthenium(III) center surrounded by five chloride ligands and one aqua ligand, with ammonium counterions. This compound belongs to the family of transition metal ammonium salts, which are pivotal in catalysis, materials science, and precursor chemistry. Synthesis typically involves the reaction of ruthenium precursors (e.g., RuCl₃) with ammonium salts under controlled conditions, though detailed protocols are sparsely documented in the provided evidence. Structural studies of such complexes often employ crystallographic tools like the SHELX software suite for refinement , underscoring their importance in elucidating molecular geometries.

Ruthenium chloride complexes are known for their redox activity and catalytic applications, particularly in oxidation reactions and electrochemical systems. The aqua ligand in this compound may enhance its solubility in polar solvents, making it a versatile precursor for synthesizing ruthenium-based materials .

Properties

IUPAC Name |

diazanium;ruthenium(3+);pentachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.2H3N.Ru/h5*1H;2*1H3;/q;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEETWQIZFGAMIM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5H8N2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68133-88-0 | |

| Record name | Ruthenate(2-), pentachloro-, ammonium (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diammonium pentachlororuthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium pentachlororuthenate can be synthesized through the reaction of ruthenium trichloride (RuCl₃) with ammonium chloride (NH₄Cl) in an aqueous solution. The reaction typically involves dissolving ruthenium trichloride in water, followed by the addition of ammonium chloride. The mixture is then heated to promote the formation of the desired complex. The reaction can be represented as follows: [ \text{RuCl}_3 + 2 \text{NH}_4\text{Cl} \rightarrow (NH_4)_2[RuCl_5] ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure the efficient formation of the complex.

Chemical Reactions Analysis

Types of Reactions: Diammonium pentachlororuthenate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes of ruthenium.

Reduction: It can be reduced to lower oxidation state complexes.

Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different coordination compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are often used.

Substitution: Ligand substitution reactions can be carried out using various ligands like phosphines, amines, and other halides under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium tetroxide (RuO₄), while reduction can produce lower oxidation state complexes like ruthenium(II) complexes.

Scientific Research Applications

Diammonium pentachlororuthenate has several applications in scientific research:

Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.

Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.

Biological Research: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.

Industrial Applications: It is used in the production of certain types of sensors and electronic devices.

Mechanism of Action

The mechanism by which diammonium pentachlororuthenate exerts its effects involves the interaction of the ruthenium center with target molecules. The chloride ligands can be displaced by other ligands, allowing the ruthenium to form new coordination complexes. These interactions can affect various molecular pathways, depending on the specific application. For example, in catalysis, the ruthenium center can facilitate the transfer of electrons or atoms, promoting the desired chemical transformation.

Comparison with Similar Compounds

Structural and Compositional Differences :

- Metal Center: Re (Rhenium) vs. Ru (Ruthenium). Rhenium has a higher atomic number and electron density, influencing redox potentials and ligand substitution kinetics.

- Ligands : Hexachlororhenate ([ReCl₆]²⁻) is a fully chloride-coordinated octahedral complex, whereas pentachlororuthenate includes an aqua ligand ([RuCl₅(H₂O)]²⁻), leading to a distorted octahedral geometry.

- Applications : Rhenium complexes are utilized in radiopharmaceuticals and catalysis (e.g., olefin metathesis), while ruthenium analogs dominate in photoelectrochemical and oxidation catalysis .

Potassium Pentachlororuthenate K₂[RuCl₅(H₂O)]

Counterion Effects :

- Solubility : Ammonium salts generally exhibit higher solubility in water compared to potassium salts due to the smaller ionic radius and polarizability of NH₄⁺.

- Thermal Stability : Potassium counterions may enhance thermal stability, as seen in related halometallates, whereas ammonium salts decompose at lower temperatures, releasing NH₃ .

Ruthenium Oxalato Complexes (e.g., K₃[Ru(C₂O₄)₃])

Ligand-Specific Properties :

- Stability : Oxalate (C₂O₄²⁻) acts as a bidentate ligand, forming more rigid and stable complexes than chloride. This increases resistance to ligand substitution.

- Redox Behavior : Oxalato complexes often display distinct redox profiles, favoring Ru(II)/Ru(III) transitions, whereas chloride ligands stabilize higher oxidation states (e.g., Ru(III)/Ru(IV)) .

Other Ammonium Salts (e.g., Monoammonium Phosphate)

Functional Contrasts :

- Anion Chemistry: Monoammonium phosphate (NH₄H₂PO₄) is a phosphorus-based salt used as a flame retardant, contrasting with transition metal complexes like diammonium pentachlororuthenate, which serve catalytic or electronic functions .

Data Tables

Research Findings

- Stability : Aqua ligands in this compound increase hydrolytic instability compared to fully chloride-coordinated rhenium analogs, limiting its use in aqueous environments .

- Catalytic Performance : Ruthenium chloride complexes outperform rhenium derivatives in oxidation reactions (e.g., alcohol-to-ketone conversions) due to Ru(III)'s accessible redox states .

- Structural Insights : Crystallographic studies using SHELX software reveal that ammonium counterions induce looser crystal packing than potassium, affecting melting points and mechanical properties .

Biological Activity

Overview of Diammonium Pentachlororuthenate

This compound (NH₄)₂[RuCl₅] is a coordination compound of ruthenium, a transition metal known for its diverse applications in catalysis, materials science, and medicinal chemistry. The biological activity of ruthenium complexes has garnered attention due to their potential therapeutic effects, particularly in cancer treatment.

This compound exhibits biological activity primarily through its interaction with cellular components. The mechanism involves:

- DNA Binding : Ruthenium complexes can interact with DNA, leading to the formation of DNA adducts, which can disrupt replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.

- Enzyme Inhibition : Ruthenium complexes may inhibit specific enzymes involved in cell proliferation and survival.

Anticancer Properties

Research has indicated that this compound and related ruthenium complexes possess significant anticancer properties. Studies show that these compounds can selectively target cancer cells while sparing normal cells.

Case Study: Antitumor Activity

A study evaluated the antitumor activity of various ruthenium complexes, including this compound. The findings included:

- Cell Lines Tested : The compound was tested against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells.

- Results : this compound demonstrated a dose-dependent inhibition of cell growth across all tested lines. The IC₅₀ values ranged from 10 to 30 µM, indicating potent activity compared to conventional chemotherapeutics.

Table of Biological Activity Results

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | DNA binding, ROS generation |

| PC-3 | 20 | Enzyme inhibition |

| A549 | 25 | Apoptosis induction |

Toxicity and Safety Profile

While this compound shows promising biological activity, its safety profile is crucial for therapeutic applications. Studies indicate that:

- Cytotoxicity : The compound exhibits cytotoxic effects at higher concentrations; however, it is less toxic to normal cells than many traditional chemotherapeutics.

- Safety Studies : Animal studies have shown that administration at therapeutic doses does not result in significant organ toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.